aldehydo-D-Xylose

描述

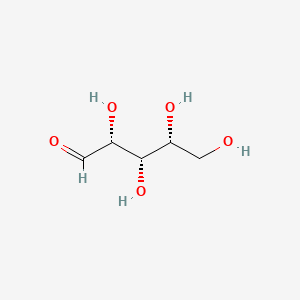

Structure

3D Structure

属性

IUPAC Name |

(2R,3S,4R)-2,3,4,5-tetrahydroxypentanal | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10O5/c6-1-3(8)5(10)4(9)2-7/h1,3-5,7-10H,2H2/t3-,4+,5+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PYMYPHUHKUWMLA-VPENINKCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(C(C=O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C([C@H]([C@@H]([C@H](C=O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

25702-75-4 | |

| Record name | Polyxylose | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=25702-75-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID0023745 | |

| Record name | D-Xylose | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0023745 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

150.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

1 g dissolves in 0.8 ml water; sol in pyridine & hot alc | |

| Record name | (D)-XYLOSE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3273 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Density |

1.525 @ 20 °C/4 °C | |

| Record name | (D)-XYLOSE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3273 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Monoclinic needles or prisms, White crystalline powder | |

CAS No. |

58-86-6, 25990-60-7, 41247-05-6 | |

| Record name | (+)-Xylose | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=58-86-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | dl-Xylose | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=25990-60-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Xylose [USAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000058866 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Xylose | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025990607 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Xylose | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB09419 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | xylose | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=760130 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | D-Xylose | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0023745 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | DL-xylose | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.050.235 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | XYLOSE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/A1TA934AKO | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | (D)-XYLOSE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3273 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

153-154 °C | |

| Record name | (D)-XYLOSE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3273 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Synthetic Methodologies and Chemical Transformations of Dl Xylose

Synthesis Pathways of DL-Xylose

The synthesis of xylose, including its DL form, can be achieved through several routes, ranging from the hydrolysis of abundant natural polymers to targeted chemical and enzymatic conversions.

Hydrolysis of Hemicellulose

The most prevalent method for obtaining xylose is the hydrolysis of hemicellulose, a major component of lignocellulosic biomass found in plant materials such as wood and agricultural waste. smolecule.comfrontiersin.orgmdpi.comncsu.eduucr.eduresearchgate.net Hemicelluloses are complex polysaccharides primarily composed of xylose units. ucr.edu Acid hydrolysis is a common technique, employing catalysts such as sulfuric acid, phosphoric acid, or maleic acid to break down the hemicellulose structure into monomeric sugars, including xylose. ncsu.edufrontiersin.org Research has explored the efficiency of different acids and conditions for maximizing xylose yield while minimizing its degradation to by-products like furfural (B47365). ncsu.edufrontiersin.org For example, studies have shown that using maleic acid as a catalyst in the hydrothermal hydrolysis of corn stover can achieve a high yield of xylose. ncsu.edu

Enzymatic Conversion Methods

Enzymatic approaches offer an alternative for xylose synthesis, often providing milder reaction conditions and higher specificity compared to acid hydrolysis. Specific enzymes can facilitate the conversion of other carbohydrates into xylose. smolecule.com While much research focuses on the enzymatic conversion of xylose into other valuable products like xylitol (B92547) or xylulose using enzymes such as xylose reductase and xylose isomerase, the reverse or alternative enzymatic pathways for synthesizing xylose from other sugar sources are also investigated. researchgate.netresearchgate.netjmb.or.kr For instance, enzymatic pathways are explored for the synthesis of nucleotide sugars like UDP-alpha-D-xylose from xylose-1-phosphate, highlighting the role of enzymes in modifying xylose structures. frontiersin.org

Chemical Synthesis Approaches

Beyond the large-scale extraction from biomass, chemical synthesis methods provide routes to DL-xylose and its derivatives, particularly for specialized applications or research. DL-Xylose itself is recognized as an intermediate in organic synthesis. chemsrc.commedchemexpress.commedchemexpress.com While the direct de novo chemical synthesis of racemic mixtures of simple sugars can be complex, methods for synthesizing specific enantiomers like L-xylose from precursors such as D-gluconolactone have been developed. researchgate.net These chemical approaches can be crucial for creating modified sugar structures or for applications where a high degree of purity or specific isotopic labeling is required. Chemical methods are also employed to prepare intermediates like sugar-1-phosphates, which can then be used in chemo-enzymatic synthesis routes. frontiersin.org

Derivatization of DL-Xylose

DL-Xylose serves as a versatile starting material for the synthesis of a wide array of derivatives, expanding its utility in various fields, including pharmaceuticals and materials science. globalgrowthinsights.com Derivatization often targets the hydroxyl and aldehyde functional groups of the sugar molecule. doi.org

Glycoside Synthesis

Glycoside synthesis involves the formation of a glycosidic bond between the anomeric carbon of xylose and an alcohol or other molecule (the aglycone). This is a fundamental transformation in carbohydrate chemistry, leading to the creation of glycosides which are important in biological processes and as building blocks for complex molecules. researchgate.net DL-Xylose is utilized in the glycoside industry for the synthesis of bioactive compounds. globalgrowthinsights.com The reaction typically requires the presence of a catalyst, such as acids or enzymes, to facilitate the formation of the glycosidic linkage. google.com Research has explored the synthesis of various xylosides, including those with aliphatic or more complex aglycones. mdpi.com

Xylose can exist in both pyranose (six-membered ring) and furanose (five-membered ring) forms. The synthesis of furanosyl glycosides, where xylose is in its five-membered ring form linked to an aglycone, presents specific synthetic challenges. researchgate.net Despite the thermodynamic preference for the pyranose form, methods have been developed for the synthesis of xylofuranosides. researchgate.netcdnsciencepub.com These methods often involve controlled reaction conditions or the use of protected sugar donors to favor the formation of the furanose ring and the desired glycosidic linkage with appropriate stereochemistry. acs.org For instance, the synthesis of allylic furanosyl glycosides from D-xylose has been reported. researchgate.net Stereocontrolled synthesis of alpha-xylofuranosides has been achieved using conformationally restricted donors. acs.org Fischer glycosylation under kinetic control is one approach that can lead to the formation of furanosides, although it often yields a mixture of anomers and ring forms. researchgate.netcdnsciencepub.com

Nucleotide Sugar Synthesis (e.g., UDP-α-D-xylose)

Nucleotide sugars are activated forms of monosaccharides that serve as glycosyl donors in the synthesis of polysaccharides, glycoproteins, and glycolipids. Uridine diphosphate-alpha-D-xylose (UDP-α-D-xylose) is a crucial nucleotide sugar involved in various biological processes, including the biosynthesis of proteoglycans and plant cell wall components. nih.govfrontiersin.orgresearchgate.netuga.eduebi.ac.uk

The primary de novo biosynthetic pathway for UDP-α-D-xylose in many organisms, including mammals and plants, involves the conversion of UDP-glucose. This pathway proceeds through a two-step enzymatic process. First, UDP-glucose is oxidized to UDP-glucuronic acid by UDP-glucose dehydrogenase (UGDH). frontiersin.orgresearchgate.netnih.gov Subsequently, UDP-glucuronic acid is oxidatively decarboxylated by UDP-xylose synthase (UXS), also known as UDP-glucuronic acid decarboxylase, to yield UDP-α-D-xylose. frontiersin.orgresearchgate.netuga.eduebi.ac.uknih.gov This reaction involves a bound NAD+ cofactor, which is recycled during the process. uga.edu

An alternative route for stereopure UDP-xylose production in plants can occur through the arabinose salvage pathway, where UDP-arabinose is epimerized at the C4 position by a UDP-xylose 4-epimerase. frontiersin.orgebi.ac.uk

Research has also explored novel synthetic approaches to prepare UDP-α-D-xylose without extensive protection strategies or advanced purification techniques. One such method involves synthesizing sugar-1-phosphates from beta-glycosylsulfonylhydrazides and utilizing recombinant UDP-sugar pyrophosphorylases for the final nucleotide sugar formation. frontiersin.orgresearchgate.net

Thiolated Xylose Derivatives

Thiolated sugar derivatives, where a thiol (-SH) group is introduced into the sugar structure, are of interest for various applications, particularly in the field of glycoconjugates and nanomaterials. Synthesis of thiolated xylose derivatives, such as D-xylosethiols, has been reported. These compounds can be used to form self-assembled monolayers on surfaces, such as gold nanoparticles, leading to the creation of glyconanoparticles. nih.govresearchgate.net These modified nanoparticles have potential applications in glycobiology and biomedicine. nih.gov

Amino Sugar Derivatives

Amino sugars, where a hydroxyl group is replaced by an amino group, are important components of many natural products and have diverse biological activities. Amino sugar derivatives can be synthesized from xylose through various chemical transformations. Research has demonstrated the synthesis of new amino sugar and imino sugar derivatives from keto-sugars of D-xylose using reactions such as the Henry reaction, hydrogenation, nucleophilic addition, and substitution reactions. nih.govresearchgate.netdntb.gov.ua The synthesis of sugar derivatives with nitrogen incorporated into the ring structure from D-xylose has also been described. cdnsciencepub.com

Sugar Alcohol Production (e.g., Xylitol)

Xylitol, a five-carbon sugar alcohol, is a significant derivative of xylose with widespread applications. It can be produced from xylose through both chemical and biological methods. frontiersin.orgecostore.com

Biotechnological production of xylitol utilizes the metabolic capabilities of certain microorganisms, primarily yeasts, that can convert xylose into xylitol. frontiersin.orgfrontiersin.org This bioconversion is mediated by the enzyme xylose reductase (XR), which reduces xylose to xylitol. frontiersin.orgfrontiersin.org In some microorganisms, xylitol can be further metabolized to xylulose by xylitol dehydrogenase (XDH) and then enter the pentose (B10789219) phosphate (B84403) pathway. frontiersin.orgnih.gov However, for efficient xylitol production, it is desirable for xylitol to accumulate rather than be further metabolized. nih.gov

Various yeast species, including Debaryomyces, Candida, and Meyerozyma, are known to produce xylitol from xylose. frontiersin.org Factors influencing microbial xylitol production include the initial xylose concentration, aeration, temperature, pH, and nitrogen source. ijcmas.comfrontiersin.org High initial xylose concentrations can be beneficial for higher xylitol yields, although substrate inhibition can occur in batch fermentations. frontiersin.orgijcmas.comnih.gov Microaerophilic conditions have been indicated as appropriate for xylitol production by some yeast species. frontiersin.org Genetically modified yeasts have also been developed to enhance xylitol production from xylose. nih.gov

Chemical Reactions and Mechanistic Studies Involving DL-Xylose

DL-Xylose undergoes various chemical reactions, with the dehydration to furfural being one of the most significant. smolecule.com

Dehydration to Furfural

The acid-catalyzed dehydration of xylose is a key reaction for the production of furfural, a valuable platform chemical. smolecule.comnih.govnih.govuni.luresearchgate.netconicet.gov.ar This reaction typically occurs under acidic conditions and elevated temperatures. smolecule.comconicet.gov.ar

The mechanism of xylose dehydration to furfural is complex and can involve multiple pathways, influenced by reaction conditions such as temperature and pH. researchgate.netnih.govresearchgate.net One proposed mechanism involves the initial protonation of a hydroxyl group, followed by elimination of water to form a carbocation intermediate. Subsequent steps involve further dehydration and rearrangement to form the furan (B31954) ring of furfural. nih.govresearchgate.net Another proposed mechanism suggests an acyclic pathway involving xylulose as a reactive intermediate. researchgate.netnih.govresearchgate.net In this pathway, xylose isomerizes to xylulose, which then undergoes dehydration to furfural. nih.gov

Various catalysts have been investigated to improve the yield and selectivity of furfural production from xylose. These include homogeneous acid catalysts like sulfuric acid and hydrochloric acid, as well as heterogeneous catalysts such as acidic zeolites, sulfated zirconia, and sulfonated carbon materials. conicet.gov.arnih.govrsc.org The use of Lewis and Brønsted acid catalysts has been shown to enhance furfural yield. smolecule.com Biphasic reaction systems, where furfural is continuously extracted into an organic phase, can also improve furfural yield by minimizing side reactions like polymerization and degradation. researchgate.netrsc.org

Research findings highlight the influence of catalysts and reaction conditions on furfural yield. For instance, sulfated zirconia has shown effectiveness in biphasic systems, achieving high xylose conversion and significant furfural yields. rsc.org Studies using niobium-doped δ-FeOOH as a catalyst have also shown improved furfural conversion. shd-pub.org.rs

Metabolic Pathways and Biological Roles of Dl Xylose

D-Xylose Catabolism in Microorganisms

Microorganisms have evolved diverse metabolic pathways to catabolize D-xylose. These pathways allow them to utilize xylose as a carbon and energy source. Three main pathways for D-xylose metabolization by microorganisms have been identified: the oxidoreductase pathway, the isomerase pathway, and the oxidative pathway (also known as the non-phosphorylative pathway), which includes the Weimberg and Dahms routes. mdpi.comencyclopedia.pubfrontiersin.orgresearchgate.netwikipedia.orgresearchgate.netbioinformatics.nl The specific pathway utilized can vary between different microorganisms, with the isomerase pathway being typical in many bacteria and the oxidoreductase pathway being more common in yeasts and fungi. mdpi.comencyclopedia.pubwikipedia.orgbioinformatics.nld-nb.info

Oxido-reductase Pathway (XR-XDH Pathway)

The oxido-reductase pathway, also known as the Xylose Reductase-Xylitol Dehydrogenase (XR-XDH) pathway, is commonly found in eukaryotic microorganisms, such as yeasts and filamentous fungi. mdpi.comencyclopedia.pubwikipedia.orgbioinformatics.nl This pathway involves a two-step conversion of D-xylose to D-xylulose, with xylitol (B92547) as an intermediate. mdpi.comencyclopedia.pubasm.orgwikipedia.orgresearchgate.netresearchgate.net

The initial step is catalyzed by xylose reductase (XR), which reduces D-xylose to xylitol, utilizing NADH or NADPH as a cofactor. asm.orgwikipedia.orgresearchgate.netmdpi.com Subsequently, xylitol is oxidized to D-xylulose by xylitol dehydrogenase (XDH), which typically uses NAD+ as a cofactor. asm.orgwikipedia.orgresearchgate.netmdpi.com D-xylulose is then phosphorylated by xylulokinase (XK) to form D-xylulose-5-phosphate, which enters the pentose (B10789219) phosphate (B84403) pathway (PPP). mdpi.comontosight.aiasm.orgwikipedia.orgresearchgate.netresearchgate.nettaylorandfrancis.com

While this pathway is prevalent in many yeasts capable of xylose utilization, it can sometimes lead to the accumulation and secretion of xylitol due to unbalanced cofactor requirements between XR and XDH. mdpi.com However, it is considered thermodynamically more advantageous than the isomerase pathway for faster xylose assimilation in engineered yeast strains. mdpi.com

Isomerase Pathway (Xylose Isomerase Pathway)

The isomerase pathway, also referred to as the Xylose Isomerase Pathway, is the primary route for D-xylose metabolism in many prokaryotes, including various bacteria such as Escherichia coli, Bacillus species, and Lactobacillus species. mdpi.comencyclopedia.pubasm.orgfrontiersin.orgwikipedia.orgtaylorandfrancis.com In this pathway, D-xylose is directly isomerized to D-xylulose in a single step catalyzed by the enzyme xylose isomerase (XI). mdpi.comwikipedia.orgbioinformatics.nlresearchgate.netresearchgate.nettaylorandfrancis.com

Following the isomerization, D-xylulose is phosphorylated to D-xylulose-5-phosphate by xylulokinase (XK), similar to the final step in the oxidoreductase pathway. mdpi.comwikipedia.orgresearchgate.netresearchgate.nettaylorandfrancis.com D-xylulose-5-phosphate then enters the pentose phosphate pathway for further metabolism. mdpi.comontosight.aiwikipedia.org

The conversion of xylose to xylulose by xylose isomerase is an energetically unfavorable reaction, and at equilibrium, the reaction favors xylose. wikipedia.orgoup.com However, this pathway avoids the production of xylitol as an intermediate. researchgate.net Xylose isomerase activity can be influenced by divalent ions such as Mg2+, Co2+, or Mn2+, and can be inhibited by xylitol. mdpi.com

Oxidative Pathways

In addition to the isomerase and oxidoreductase pathways, some microorganisms, primarily bacteria, utilize oxidative pathways for D-xylose degradation. mdpi.comencyclopedia.pubwikipedia.org These pathways are also known as non-phosphorylative pathways and share a common initial trunk before diverging into two distinct routes: the Weimberg pathway and the Dahms pathway. mdpi.comencyclopedia.pubwikipedia.org

The oxidative pathways begin with the oxidation of D-xylose to D-xylonolactone, typically catalyzed by a xylose dehydrogenase. frontiersin.orgwikipedia.org The lactone is then hydrolyzed to D-xylonic acid by a lactonase. wikipedia.org D-xylonic acid is subsequently dehydrated to 2-keto-3-deoxy-D-xylonate (KDX). frontiersin.orgwikipedia.org This intermediate is the branching point for the Weimberg and Dahms pathways. mdpi.comencyclopedia.pub

Weimberg Pathway

The Weimberg pathway, first described in Pseudomonas fragi, is one of the oxidative routes for D-xylose metabolism. mdpi.comencyclopedia.pubfrontiersin.org In this pathway, the intermediate 2-keto-3-deoxy-D-xylonate is further metabolized. mdpi.comencyclopedia.pub A dehydratase converts 2-keto-3-deoxy-D-xylonate to α-ketoglutarate semialdehyde. asm.orgfrontiersin.orgwikipedia.org This semialdehyde is then oxidized by an α-ketoglutarate semialdehyde dehydrogenase to yield α-ketoglutarate. asm.orgfrontiersin.orgwikipedia.org Alpha-ketoglutarate is a key intermediate in the tricarboxylic acid (TCA) cycle, allowing the carbon from xylose to enter central carbon metabolism. frontiersin.orgwikipedia.orgmdpi.com The Weimberg pathway converts xylose to α-ketoglutarate without carbon loss and generates NADH. researchgate.netmdpi.com Examples of bacteria utilizing this pathway include Pseudomonas fragi, Haloferax volcanii, Caulobacter crescentus, and Pseudomonas taiwanensis. encyclopedia.pubfrontiersin.orgmdpi.com

Dahms Pathway

The Dahms pathway is the other oxidative route for D-xylose metabolism, also starting from the common intermediate 2-keto-3-deoxy-D-xylonate. mdpi.comencyclopedia.pubwikipedia.org In contrast to the Weimberg pathway, the Dahms pathway involves the cleavage of 2-keto-3-deoxy-D-xylonate by an aldolase. frontiersin.orgwikipedia.org This reaction yields pyruvate (B1213749) and glycolaldehyde (B1209225). encyclopedia.pubfrontiersin.orgwikipedia.org Pyruvate can be directly converted to acetyl-CoA and enter the central carbon metabolism, while glycolaldehyde is further metabolized. encyclopedia.pubfrontiersin.org The Dahms pathway has been observed in organisms such as Caulobacter crescentus and an unclassified Pseudomonas strain. encyclopedia.pubfrontiersin.orgnih.gov

Xylose Transport Mechanisms in Cells

The entry of xylose into cells is the crucial initial step for its metabolic utilization. Various organisms employ different strategies for xylose transport across the cell membrane. In bacteria, active transport mechanisms are commonly observed. mdpi.com These active transport systems are mediated by carrier proteins, exhibiting characteristics such as substrate specificity, saturability, and specific inhibition. mdpi.com This energy-dependent process allows bacteria to transport sugars against a concentration gradient. mdpi.com Examples of bacteria utilizing active transport for xylose uptake include Bacillus, Clostridium, Escherichia coli, and Lactococcus species. mdpi.com These systems often involve both high- and low-affinity transporter routes. mdpi.com

Yeast and fungi, in contrast to bacteria, can utilize facilitated diffusion or active transport for D-xylose uptake. mdpi.com Studies on Escherichia coli fermenting xylose have indicated that the phosphoenolpyruvate-dependent phosphotransferase system (PTS) enzyme IIC component (GatC) facilitates intracellular xylose uptake. biorxiv.org Structural analysis of a putative xylose transporter in the IIC family from Leminorella grimontii suggests an elevator-like mechanism for sugar transport, where the transporter binds D-xylose in an outward-facing state and undergoes a conformational change to release the sugar into the cytosol. biorxiv.org

However, challenges exist in efficient xylose transport, particularly in the context of mixed sugar environments. Many wild-type xylose transporters exhibit a higher affinity for glucose than for pentoses like xylose. frontiersin.org This can lead to the inhibition of xylose transport by glucose due to the structural similarity between the two sugars, a phenomenon relevant in the fermentation of lignocellulosic hydrolysates which contain both sugars. frontiersin.orgrsdjournal.org Efforts in protein engineering aim to enhance the selectivity of these transporters for xylose and reduce glucose inhibition. frontiersin.org

Cofactor Imbalance and Metabolic Engineering for Enhanced Xylose Utilization

Efficient utilization of xylose, particularly in biotechnological applications like the production of biofuels and chemicals from lignocellulosic biomass, is often hampered by metabolic bottlenecks, including cofactor imbalances. mdpi.comoup.comnih.gov In microorganisms employing the oxidoreductase pathway for xylose metabolism, a common issue arises from the cofactor specificities of the key enzymes: xylose reductase (XR) and xylitol dehydrogenase (XDH). nih.govgoogle.com XR typically prefers NADPH as a cofactor, while XDH is strictly NAD⁺-dependent. nih.govgoogle.com This mismatch leads to the accumulation of NADP⁺ and NADH, and depletion of NADPH and NAD⁺. nih.gov The accumulation of NADH is particularly problematic under anaerobic conditions, as its re-oxidation to NAD⁺ is inefficient without oxygen, severely inhibiting xylose metabolism. nih.gov

Metabolic engineering strategies are employed to address this cofactor imbalance and enhance xylose utilization. Approaches include modifying the expression levels or activities of enzymes involved in cofactor regeneration or utilizing alternative pathways. oup.comgoogle.comasm.org For instance, in Saccharomyces cerevisiae engineered for xylose utilization, modifying ammonia (B1221849) assimilation by deleting GDH1 (encoding an NADPH-dependent glutamate (B1630785) dehydrogenase) and overexpressing GDH2 (encoding an NADH-dependent glutamate dehydrogenase) or the GS-GOGAT complex (GLT1 and GLN1) has been shown to improve cofactor use and ethanol (B145695) yield from xylose, while reducing xylitol excretion. asm.org Protein engineering of XR and XDH has also been attempted to alter their cofactor preferences, although this can sometimes lead to reduced enzyme activity or substrate affinity. google.com Introducing alternative pathways, such as a hypothetical phosphoketolase pathway, has been proposed as a way to regenerate NAD⁺ from excess NADH generated during xylose metabolism. google.com

Metabolic engineering also involves optimizing the expression of xylose transporters and metabolic enzymes. mdpi.compnas.org Adaptive laboratory evolution is another strategy used to generate microbial strains with improved xylose utilization capabilities by selecting for spontaneous mutations that enhance growth on xylose. asm.org

DL-Xylose as a Human and Microbial Metabolite

DL-Xylose serves as a metabolite in both microbial and human systems, although its roles and metabolic fates differ.

In microorganisms, xylose is a common carbon source, particularly for those capable of breaking down lignocellulosic biomass. mdpi.comfrontiersin.org Microorganisms utilize various metabolic pathways to process xylose, including the isomerase pathway, the oxidoreductase pathway, and oxidative pathways like the Weimberg and Dahms pathways. mdpi.comfrontiersin.org These pathways convert xylose into intermediates that can enter central carbon metabolism, such as the pentose phosphate pathway, for energy production and biosynthesis. mdpi.comfrontiersin.orgresearchgate.net The specific pathway used varies among different microbial species. mdpi.comfrontiersin.org

In humans, xylose is metabolized, but it is not considered a major nutrient and a significant portion is excreted by the kidneys. wikipedia.orgnih.gov Humans acquire xylose primarily through their diet. wikipedia.org While not a primary energy source compared to glucose, xylose can be oxidized to CO₂ for energy production or metabolized through the pentose phosphate pathway, potentially sparing glucose. nih.gov Xylose oxidation to CO₂ has been observed in humans shortly after administration. nih.gov

Xylose also plays a role in human biochemistry as the first saccharide added to serine or threonine residues during proteoglycan type O-glycosylation. wikipedia.orghmdb.ca This makes it the initiating sugar in the biosynthetic pathways of many anionic polysaccharides like heparan sulfate (B86663) and chondroitin (B13769445) sulfate. wikipedia.orghmdb.ca

Furthermore, microbial metabolism of dietary components in the human gut can involve xylose. Xylooligosaccharides (XOS), polymers of xylose derived from plant fiber, are utilized as prebiotics by gut bacteria. mdpi.com The fermentation of xylose by gut microbiota, such as in the pig cecum, can produce short-chain fatty acids like acetate (B1210297) and butyrate. nih.gov

Glycoprotein (B1211001) Development and Carbohydrate Metabolism Research

DL-Xylose is intrinsically linked to glycoprotein development and carbohydrate metabolism research, particularly in the context of glycosylation. In mammals, xylose is a general component of O-glycans, specifically serving as the initial sugar residue in the formation of glycosaminoglycans (GAGs) like heparin/heparan sulfate and chondroitin/dermatan sulfate. researchgate.net This process involves the transfer of xylose from UDP-xylose to a serine residue in the core protein, catalyzed by protein xylosyltransferases (XYLT1, XYLT2). wikipedia.orgresearchgate.net

The synthesis of UDP-xylose in mammalian cells occurs in the lumen of the ER/Golgi. researchgate.net UDP-xylose is synthesized from UDP-glucose in two steps: oxidation to UDP-glucuronic acid followed by decarboxylation to UDP-xylose. researchgate.netmdpi.com UDP-xylose is then transported into the Golgi apparatus, where it acts as a substrate for xylosyltransferases involved in glycosaminoglycan synthesis. researchgate.netmdpi.com Nucleotide sugar transporters, such as SLC35D1 and SLC35B4, are involved in the transport of UDP-glucuronic acid and UDP-xylose across the ER and Golgi membranes, respectively. researchgate.net

Research in glycoprotein development, particularly for therapeutic purposes, sometimes involves modifying glycosylation patterns. While core-xylosylation of N-glycans is typically found in plants and helminths and can cause an immunological response in humans, studies have explored introducing xylosylation into recombinant glycoproteins produced in mammalian cells, such as Chinese Hamster Ovary (CHO) cells, by expressing plant xylosyltransferases. mdpi.com This research aims to understand the impact of altered glycosylation on the properties and immunogenicity of recombinant proteins. mdpi.com

Xylose's role as a component of proteoglycans also makes it relevant in research concerning connective tissue and related disorders. hmdb.ca The study of xylose metabolism contributes to a broader understanding of carbohydrate metabolism, including the salvage pathways and interconversions of monosaccharides required for the synthesis of complex glycoconjugates. nih.gov

Biotechnological Applications and Research Directions

Biofuel Production from DL-Xylose

Bioethanol Fermentation

A major challenge in the production of bioethanol from lignocellulosic feedstocks has been the inability of conventional industrial yeasts like Saccharomyces cerevisiae to naturally ferment xylose. This has spurred extensive research into identifying and genetically engineering microorganisms capable of this conversion researchgate.netnrel.govresearchgate.net.

Microorganisms employ different metabolic pathways for xylose fermentation. Yeasts and fungi typically use an oxidoreductase pathway, where xylose is sequentially reduced to xylitol (B92547) by xylose reductase (XR) and then oxidized to xylulose by xylitol dehydrogenase (XDH). Xylulose is subsequently phosphorylated by xylulokinase (XK) to xylulose-5-phosphate, which enters the central metabolic pathways for ethanol (B145695) production nrel.govfrontiersin.orgmdpi.com. Bacteria, on the other hand, commonly utilize an isomerase pathway, directly converting xylose to xylulose via xylose isomerase (XI), followed by phosphorylation and entry into the pentose (B10789219) phosphate (B84403) pathway nrel.govd-nb.infomdpi.com.

Significant efforts have been directed towards engineering S. cerevisiae to ferment xylose by introducing genes encoding XI or the XR-XDH pathway from other organisms nrel.govmdpi.com. Overcoming challenges such as maintaining redox balance, minimizing xylitol byproduct formation, and enhancing the activity of downstream enzymes in the pentose phosphate pathway are critical for improving fermentation efficiency researchgate.netmdpi.com.

Various microbial strains have been investigated for their xylose fermentation capabilities. Pachysolen tannophilus is noted for its natural ability to ferment D-xylose google.com. Other yeasts like Scheffersomyces stipitis, Candida shehatae, and Kluyveromyces marxianus are also recognized xylose fermenters researchgate.net. Recombinant bacterial strains, including Escherichia coli, have also been developed for direct xylose fermentation nrel.govresearchgate.net.

Research indicates that factors such as the choice of microorganism, aeration levels, pH, temperature, and xylose concentration significantly influence xylose fermentation efficiency researchgate.netresearchgate.netijcmas.com. Studies with Candida tropicalis isolated from fruits demonstrated promising ethanol yields from xylose, with optimal conditions identified around pH 7 and a 2% xylose concentration ijcmas.com.

Despite considerable progress, achieving high ethanol yields and productivity from xylose, particularly in the presence of inhibitory compounds found in lignocellulosic hydrolysates, remains an area of active research researchgate.netmdpi.com. Continued advancements in metabolic engineering and process optimization are vital for the industrial implementation of xylose-based bioethanol production nrel.govmdpi.com.

Advanced Biofuel and Bioplastic Research

Beyond bioethanol, DL-xylose is being explored as a versatile precursor for the synthesis of advanced biofuels and biodegradable plastics. The conversion of xylose into various platform chemicals serves as a crucial step in the production of these sustainable materials d-nb.infonih.gov.

Current research focuses on developing efficient biological and chemical routes to transform xylose into compounds such as butanol and 2,3-butanediol, which are considered advanced biofuels researchgate.netnih.gov. Furthermore, xylose is being investigated for its potential in the production of bioplastics. This involves strategies for modifying xylan (B1165943) and synthesizing polymers with a xylose core through various chemical and enzymatic approaches rsc.orgakademiabaru.com. The goal is to create high-performance bioplastics suitable for diverse applications, including packaging, agriculture, and 3D printing rsc.org. Utilizing lignocellulosic waste, a rich source of xylose, for bioplastic production presents a sustainable alternative to petroleum-based plastics and helps address environmental pollution concerns akademiabaru.comresearchgate.netresearchgate.net.

Production of Value-Added Chemicals and Bioproducts

DL-Xylose serves as a valuable and renewable feedstock for the biotechnological production of a wide array of value-added chemicals and bioproducts, contributing to the economic viability of biorefinery operations d-nb.infonih.govresearchgate.net.

Xylitol Bioproduction

Xylitol, a five-carbon sugar alcohol, is a significant commercial product widely used as a sweetener in the food and pharmaceutical industries researchgate.netfrontiersin.orgcsbe-scgab.canih.gov. While traditionally produced through the chemical hydrogenation of xylose, biotechnological methods using microorganisms are gaining traction as a more environmentally friendly and potentially cost-effective alternative researchgate.netfrontiersin.orgresearchgate.netcsbe-scgab.caconicet.gov.armdpi.com.

Microorganisms capable of metabolizing xylose can produce xylitol as a metabolic intermediate frontiersin.orgresearchgate.net. Yeasts, particularly species belonging to the Candida and Pichia genera, are extensively studied for their ability to convert xylose to xylitol through the action of xylose reductase frontiersin.orgresearchgate.netcsbe-scgab.caconicet.gov.ar.

Research in xylitol bioproduction is centered on identifying highly efficient microbial strains, optimizing fermentation parameters such as initial xylose concentration, aeration rates, and pH, and employing genetic engineering techniques to enhance xylitol yield and productivity frontiersin.orgresearchgate.netcsbe-scgab.caconicet.gov.ar. Studies have indicated that higher initial xylose concentrations can lead to increased xylitol yields, provided the microbial strain exhibits tolerance to the elevated osmotic pressure researchgate.netcsbe-scgab.ca. For instance, Candida tropicalis has demonstrated maximum xylitol yield at a D-xylose concentration of 172 g/l csbe-scgab.ca. Recombinant Escherichia coli strains have also been engineered for xylitol production researchgate.net.

Despite advancements, challenges remain in improving xylitol yields and reducing production costs compared to the established chemical process researchgate.netfrontiersin.orgresearchgate.net. Ongoing research continues to explore novel microbial strains, optimize fermentation strategies, and develop more efficient downstream purification techniques frontiersin.orgresearchgate.netconicet.gov.ar.

Data on xylitol production by different microorganisms under varying conditions can be summarized in tables to illustrate research findings:

| Microorganism | Substrate Source | Xylose Concentration (g/l) | Xylitol Yield (g/g) | Productivity (g/l/h) | Reference |

| Candida tropicalis | Pure D-Xylose | 172 | Maximum yield | Not specified | csbe-scgab.ca |

| Recombinant E. coli | Kenaf hydrolysate | Not specified | 0.38 | Not specified | researchgate.net |

| C. guilliermondii | Xylosic hydrolysate | High | 0.84 | Not specified | researchgate.net |

| Yarrowia lipolytica | Pure xylose + pure glycerol | Not specified | 0.97 | Not specified | nih.gov |

| Yarrowia lipolytica | Pure xylose + crude glycerol | Not specified | 0.92 | Not specified | nih.gov |

| Yarrowia lipolytica | Xylose from sugarcane bagasse hydro. | Not specified | 0.54 | Not specified | nih.gov |

Xylonic Acid Production

Xylonic acid, an oxidized form of xylose, represents another valuable chemical with potential applications in diverse industries, including its use as a chelating agent, a building block for polymers, and in pharmaceutical formulations nih.govacs.org. The biotechnological production of xylonic acid from xylose is gaining increasing attention as a sustainable alternative to chemical synthesis methods nih.govacs.orggoogle.com.

Certain microorganisms, including species of Pseudomonas, Gluconobacter, and some fungal and yeast strains, are known producers of xylonic acid through the oxidation of xylose google.comtandfonline.com. This conversion is typically catalyzed by xylose dehydrogenase, which oxidizes xylose to xylonolactone, followed by the hydrolysis of xylonolactone to xylonic acid acs.orggoogle.com.

Research efforts are focused on identifying and engineering microbial strains with enhanced xylonic acid production capabilities. Genetic modifications, such as the expression of xylose dehydrogenase genes from various organisms, have been explored to improve conversion efficiency nih.govgoogle.com. For instance, recombinant fungal strains genetically modified to express xylose dehydrogenase have demonstrated the ability to convert xylose to xylonic acid google.com. Enzymatic synthesis using isolated xylose dehydrogenase has also been investigated nih.govacs.org.

In some microorganisms, xylonic acid production may occur concurrently with xylitol production google.comtandfonline.com. Strategies to minimize the formation of undesirable byproducts like xylitol often involve genetic modifications to reduce or eliminate the activity of enzymes such as aldose reductase google.com.

Glycolate (B3277807) Biosynthesis

Glycolate is a valuable chemical with a wide range of applications. The biotechnological production of glycolate from renewable feedstocks such as xylose is being explored as a sustainable alternative to conventional synthesis routes scite.airesearchgate.net.

Studies have demonstrated the feasibility of converting xylose to glycolate using engineered microorganisms, particularly Escherichia coli scite.airesearchgate.netnih.govresearchgate.net. Several metabolic pathways have been investigated for glycolate biosynthesis from xylose. One approach involves the conversion of xylose to D-xylonate as a key intermediate, which is subsequently metabolized to glycolate researchgate.netnih.govresearchgate.net. Another pathway utilizes pentose isomerase and kinase to convert xylose into xylulose-1-phosphate or ribulose-1-phosphate, which are then cleaved to yield glycolaldehyde (B1209225), a precursor to glycolate nih.gov.

Research efforts are concentrated on optimizing these pathways through metabolic engineering to enhance glycolate yield and productivity. This includes the introduction of heterologous enzymes, the deletion of genes involved in competing pathways, and the optimization of fermentation conditions nih.govresearchgate.net. For example, engineering E. coli by introducing enzymes from Caulobacter crescentus and knocking out genes responsible for byproduct formation has resulted in significant improvements in glycolate titer and yield from xylose nih.govresearchgate.net. Studies have reported achieving high glycolate titers from xylose using engineered strains researchgate.netnih.gov.

The metabolic pathway for glycolate production from D-xylose via the D-xylonate intermediate involves several enzymatic steps: D-xylose is converted to D-xylonate by xylose dehydrogenase and xylonolactonase. D-xylonate is then transformed into 2-keto-3-deoxy-D-xylonate, which is cleaved into glycolaldehyde and pyruvate (B1213749). Finally, glycolaldehyde can be reduced to ethylene (B1197577) glycol or oxidized to glycolate nih.govresearchgate.net. Research has focused on improving the efficiency of these steps and minimizing the production of byproducts such as acetate (B1210297) nih.govresearchgate.net.

Biosurfactant Production

DL-Xylose is being explored as a carbon source for the microbial production of biosurfactants. Biosurfactants are surface-active molecules produced by microorganisms, offering advantages such as biodegradability, low toxicity, and environmental friendliness compared to synthetic surfactants. researchgate.net Research indicates that xylose can support the production of various types of biosurfactants, including glycolipids, by bacteria and yeasts. rsdjournal.org

Studies have evaluated the potential of different microorganisms to produce biosurfactants using xylose. For instance, certain Bacillus species, including B. subtilis and B. siamensis, have demonstrated the ability to produce biosurfactants when grown on media containing xylose. researchgate.net These biosurfactants have shown promising characteristics, such as the ability to reduce surface tension and exhibit emulsification stability. researchgate.net Another study found that a Pseudomonas sp. strain could produce biosurfactants when utilizing xylose as a carbon source, forming a clear zone on oil surfaces. frontiersin.org This suggests that xylose can be an effective substrate for triggering biosurfactant synthesis in certain bacterial strains.

While glucose is a commonly studied carbohydrate for biosurfactant production, research is increasingly focusing on utilizing xylose, particularly from lignocellulosic hydrolysates, to reduce production costs. rsdjournal.org The use of lignocellulosic biomass, which is rich in hemicellulose (a major source of xylose), as a raw material for biosurfactant production requires pre-treatment to hydrolyze polysaccharides into fermentable sugars like glucose and xylose. wur.nl

Research findings highlight the potential of xylose as a carbon source for biosurfactant production:

| Microorganism | Carbon Source | Biosurfactant Produced | Key Finding | Source |

| Bacillus species | Xylose | Biosurfactants | Could reduce surface tension below 40 mN/m and had >50% emulsification stability. researchgate.net | researchgate.net |

| Pseudomonas sp. | Xylose | Biosurfactants | Formed a clear zone on oil surface, indicating biosurfactant production. frontiersin.org | frontiersin.org |

| Pseudozyma yeast | Purified Xylan | Mannosylerythritol lipids (MELs) | Showed possibility of direct conversion of hemicellulose into biosurfactant. wur.nl | wur.nl |

| Lactobacillus pentosus | Hemicellulose hydrolysate (rich in xylose) | Biosurfactants | Reported production of biosurfactants. wur.nl | wur.nl |

Xylooligosaccharide Production (Prebiotics)

DL-Xylose is a fundamental building block for the production of xylooligosaccharides (XOS), which are functional oligosaccharides recognized for their prebiotic properties. frontiersin.org XOS are typically composed of 2 to 10 xylose units linked by β-1,4-glycosidic bonds. rsc.org These indigestible oligosaccharides can selectively promote the growth and activity of beneficial bacteria in the gut, such as Bifidobacteria and Lactobacillus species, contributing to improved digestive health. jst.go.jpnih.gov

XOS are primarily produced from the hydrolysis of xylan, the main component of hemicellulose, which is abundant in lignocellulosic biomass. frontiersin.org Various methods are employed for XOS production, including acid hydrolysis and enzymatic hydrolysis. rsc.org Enzymatic hydrolysis, often utilizing xylanases and β-xylosidases, is a preferred method as it allows for greater control over the degree of polymerization of the resulting XOS and minimizes the production of unwanted byproducts like monomeric xylose. frontiersin.org However, the presence of monomeric xylose in the final product can increase its caloric value and alter its sweetness. frontiersin.org High-purity XOS are generally considered to have a more significant impact on biological function. frontiersin.org

Research into XOS production from various agricultural and forestry byproducts is ongoing, aiming to develop cost-effective and efficient methods. frontiersin.org Studies have investigated the enzymatic hydrolysis of materials like poplar sawdust xylan using recombinant xylanase and β-xylosidase mixtures to produce XOS and xylose. frontiersin.org The optimization of hydrolysis conditions, including temperature, pH, and enzyme dosage, is crucial for maximizing XOS yield and controlling the product distribution. frontiersin.org

Key aspects of xylooligosaccharide production:

| Aspect | Description | Source |

| Definition of XOS | Oligosaccharides composed of 2-10 xylose units linked by β-1,4-glycosidic bonds. | rsc.orgnih.gov |

| Source Material | Primarily xylan from lignocellulosic biomass (e.g., corn cobs, wheat bran, sugarcane bagasse). | frontiersin.orgresearchgate.net |

| Production Methods | Acid hydrolysis, enzymatic hydrolysis (using xylanases and β-xylosidases), autohydrolysis. | frontiersin.orgrsc.org |

| Enzymatic Hydrolysis | Preferred method for controlled production and reduced byproducts; uses enzymes like xylanases and β-xylosidases. frontiersin.orgjst.go.jp | frontiersin.orgjst.go.jp |

| Purity of XOS | High purity is desirable for enhanced prebiotic effect; removal of monomeric xylose is important. frontiersin.org | frontiersin.org |

| Prebiotic Function | Selectively promotes beneficial gut bacteria (e.g., Bifidobacteria, Lactobacillus), improving gut health. jst.go.jpnih.gov | jst.go.jpnih.gov |

Enzyme and Microbial Studies Utilizing DL-Xylose as a Substrate

DL-Xylose serves as a crucial substrate in numerous enzyme and microbial studies, particularly those focused on the breakdown of lignocellulosic biomass and the production of biofuels and biochemicals. smolecule.com Understanding how microorganisms metabolize xylose and how enzymes act upon it is vital for developing efficient bioconversion processes. smolecule.com

Xylose Fermentation by Microorganisms (Yeast, Bacteria)

The fermentation of xylose by microorganisms is a key area of research for the sustainable production of biofuels, such as ethanol, and other valuable products. smolecule.comnrel.gov While glucose is the preferred carbon source for many industrial microorganisms like Saccharomyces cerevisiae (baker's yeast), wild-type S. cerevisiae cannot efficiently ferment xylose. nrel.govnih.gov This limitation has driven extensive research into identifying and engineering microorganisms capable of utilizing xylose. nrel.govnih.gov

Both bacteria and yeasts are studied for their xylose fermentation capabilities. nrel.gov Some wild-type bacteria and fungi can directly ferment xylose, although often with limitations in rate or yield, sometimes producing undesirable byproducts. nrel.gov Examples of bacterial genera capable of xylose fermentation include Bacillus, Clostridium, Escherichia, and Klebsiella. nrel.govmdpi.com Certain yeast species, such as Pichia stipitis and Candida shehatae, are known to ferment xylose. researchgate.net

Microorganisms metabolize xylose primarily through two pathways: the isomerase pathway (common in bacteria) and the oxidoreductase pathway (common in yeasts and fungi). mdpi.commdpi.com In the isomerase pathway, xylose is directly converted to xylulose by xylose isomerase. mdpi.com In the oxidoreductase pathway, xylose is first reduced to xylitol by xylose reductase, and then xylitol is oxidized to xylulose by xylitol dehydrogenase. mdpi.com Xylulose is then phosphorylated and enters the pentose phosphate pathway and glycolysis for conversion to products like ethanol. mdpi.com

Challenges in xylose fermentation include achieving high yields and rates, overcoming the formation of byproducts like xylitol (particularly in the oxidoreductase pathway), and dealing with inhibitory compounds present in lignocellulosic hydrolysates. researchgate.netmdpi.com Research efforts focus on optimizing fermentation parameters and engineering strains with improved xylose uptake and metabolic efficiency. mdpi.commdpi.com

Research highlights in xylose fermentation:

| Microorganism | Pathway | Key Research Focus | Source |

| Saccharomyces cerevisiae | (Engineered) | Development of recombinant strains for efficient xylose fermentation, overcoming native inability. nrel.govnih.gov | nrel.govnih.gov |

| Various Bacteria | Isomerase pathway | Identification and characterization of native xylose-fermenting strains; metabolic engineering for improved yields. nrel.govmdpi.com | nrel.govmdpi.com |

| Various Yeasts/Fungi | Oxidoreductase pathway | Identification of efficient wild-type fermenters; engineering to reduce xylitol accumulation and improve rates. researchgate.netmdpi.com | researchgate.netmdpi.com |

Enzyme Activity Assays (Xylanases, Xylosidases)

DL-Xylose is frequently used as a substrate in enzyme activity assays, particularly for enzymes involved in the degradation of xylan, such as xylanases and β-xylosidases. smolecule.comd-nb.info These enzymes are crucial in the breakdown of hemicellulose into fermentable sugars. d-nb.info

Xylanases (endo-1,4-β-xylanases) hydrolyze the internal β-1,4 glycosidic bonds within the xylan backbone, producing xylooligosaccharides of varying lengths. frontiersin.org β-Xylosidases (exo-1,4-β-xylosidases) cleave xylose units from the non-reducing end of xylooligosaccharides, releasing monomeric xylose. frontiersin.orgd-nb.info

Enzyme activity assays using xylose or xylose-containing substrates (like p-nitrophenyl-β-D-xylopyranoside, pNPX) are essential for quantifying enzyme activity, characterizing enzyme properties (e.g., optimal temperature, pH, substrate specificity), and evaluating the efficiency of enzyme preparations. d-nb.infocsic.eselsevier.es For example, β-xylosidase activity can be measured by monitoring the release of p-nitrophenol from pNPX. d-nb.infoelsevier.es Xylanase activity can be determined by measuring the reducing sugars released from xylan using methods like the DNS method, with xylose as a standard. d-nb.infomegazyme.com

Studies also investigate the substrate specificity of enzymes using DL-xylose and other sugars to understand their catalytic range. For instance, research on xylose dehydrogenases has shown high activity with D-xylose compared to other aldose sugars. researchgate.net The kinetic parameters (Km and Vmax) for xylose as a substrate are often determined to assess enzyme affinity and catalytic efficiency. researchgate.netresearchgate.netfrontiersin.org

Data from enzyme activity studies using xylose:

| Enzyme | Substrate Used (example) | Measurement Method (example) | Key Finding (example) | Source |

| β-Xylosidase | pNPX | Spectrophotometry (410 nm) | Quantification of enzyme activity based on p-nitrophenol release. d-nb.infoelsevier.es | d-nb.infoelsevier.es |

| Xylanase | Xylan | DNS method | Measurement of reducing sugars released, quantified using xylose standard. d-nb.infomegazyme.com | d-nb.infomegazyme.com |

| Xylose Dehydrogenase | D-Xylose | (Activity assay) | High activity and selectivity observed with D-xylose compared to other sugars. csic.esresearchgate.net | csic.esresearchgate.net |

Genetic Engineering and Recombinant Strains for Optimized Xylose Utilization

Genetic engineering and the development of recombinant microbial strains have been pivotal in improving xylose utilization, particularly in organisms that naturally ferment glucose but not xylose efficiently, such as Saccharomyces cerevisiae. nih.govoup.com The goal is to equip these strains with the necessary metabolic pathways to efficiently transport and metabolize xylose into desired products like ethanol. nih.govd-nb.info

Key strategies in genetic engineering for enhanced xylose utilization include:

Heterologous expression of xylose metabolic pathway genes: Introducing genes encoding enzymes for xylose metabolism from other organisms that naturally utilize xylose. nih.govoup.com For instance, expressing bacterial xylose isomerase (xylA) or fungal xylose reductase (XYL1) and xylitol dehydrogenase (XYL2) genes in S. cerevisiae enables xylose fermentation. nih.govmdpi.com

Overexpression of native genes: Increasing the expression levels of endogenous genes involved in xylose metabolism or the pentose phosphate pathway to enhance metabolic flux. mdpi.com

Engineering of sugar transporters: Modifying or introducing xylose-specific transporters to improve the uptake of xylose into the cell. mdpi.comd-nb.info

Metabolic pathway engineering: Modifying metabolic pathways to reduce byproduct formation (e.g., xylitol accumulation) and direct carbon flux towards the desired product. researchgate.netmdpi.com

Evolutionary engineering: Applying selective pressure over multiple generations to isolate strains with improved xylose utilization capabilities. mdpi.comoup.com This can lead to complex genetic changes that enhance xylose metabolism. oup.comd-nb.info

Research has demonstrated the success of these approaches in creating recombinant strains with improved xylose fermentation performance, including higher ethanol yields and productivities. mdpi.comnih.gov For example, expressing xylose isomerase from Prevotella ruminicola in S. cerevisiae resulted in a strain with high ethanol yield from xylose. nih.gov Studies also explore the co-fermentation of glucose and xylose by engineered strains, which is crucial for utilizing mixed sugar streams from lignocellulosic biomass hydrolysis. mdpi.com

Examples of research on recombinant strains:

| Microorganism | Engineered Trait | Key Outcome (example) | Source |

| Saccharomyces cerevisiae | Expression of bacterial xylose isomerase | Enabled xylose fermentation and ethanol production. nih.govnih.gov | nih.govnih.gov |

| Saccharomyces cerevisiae | Expression of fungal xylose reductase/dehydrogenase | Enabled xylose utilization, though sometimes with xylitol accumulation. nih.govmdpi.com | nih.govmdpi.com |

| Saccharomyces cerevisiae | Overexpression of xylulokinase gene (XKS1) | Enhanced xylose metabolism. mdpi.com | mdpi.com |

| Saccharomyces cerevisiae | Engineering of sugar transporters | Improved xylose uptake. mdpi.comd-nb.info | mdpi.comd-nb.info |

DL-Xylose in Drug Formulation and Therapeutics

DL-Xylose has applications and is being explored for potential uses in drug formulation and therapeutics, leveraging its unique chemical and biological properties. globalgrowthinsights.comchemimpex.com

One established application is its use in the D-xylose absorption test, a diagnostic tool for assessing malabsorption in the small intestine. smolecule.com In this test, the absorption of D-xylose (one of the enantiomers in DL-xylose) after ingestion is measured. smolecule.com Reduced absorption can indicate impaired intestinal function. smolecule.com

In the pharmaceutical industry, DL-Xylose is used as a key ingredient in the synthesis of bioactive compounds and pharmaceutical intermediates. globalgrowthinsights.com It is also explored for its potential in developing new therapeutic agents. chemimpex.com Its low glycemic index makes it an attractive alternative sweetener in pharmaceutical formulations, particularly for diabetic patients, as it does not cause a rapid increase in blood sugar levels like traditional sugars. chemimpex.com

Furthermore, DL-Xylose is utilized in the production of prebiotic formulations, which are gaining importance for their role in supporting gut health and the microbiome. globalgrowthinsights.comchemimpex.com As a precursor to xylooligosaccharides (XOS), DL-xylose contributes to the development of supplements and functional foods aimed at promoting the growth of beneficial gut bacteria. globalgrowthinsights.comchemimpex.com

Research also explores the synthesis of novel D-xylose derivatives and their potential therapeutic effects, such as antimicrobial activity. researchgate.net These studies highlight the potential of modifying the xylose structure to create compounds with specific biological activities. researchgate.net

Applications of DL-Xylose in drug formulation and therapeutics:

| Application Area | Specific Use | Source |

| Diagnostics | D-Xylose absorption test for assessing small intestine malabsorption. smolecule.com | smolecule.com |

| Pharmaceutical Synthesis | Key ingredient in the synthesis of bioactive compounds and intermediates. globalgrowthinsights.com | globalgrowthinsights.com |

| Drug Formulation | Alternative sweetener in medications, especially for diabetic patients, due to low glycemic index. chemimpex.com | chemimpex.com |

| Therapeutics Research | Exploration for developing new therapeutic agents; synthesis of derivatives with potential activities (e.g., antimicrobial). chemimpex.comresearchgate.net | chemimpex.comresearchgate.net |

| Prebiotic Formulations | Used in the production of xylooligosaccharides (XOS) for gut health support. globalgrowthinsights.comchemimpex.com | globalgrowthinsights.comchemimpex.com |

Prebiotic Formulations

DL-Xylose and its related oligosaccharides, known as xylooligosaccharides (XOS), are recognized for their potential as prebiotics. Prebiotics are non-digestible compounds that selectively stimulate the growth and activity of beneficial bacteria in the host's gastrointestinal tract, thereby conferring health benefits mdpi.com. Xylooligosaccharides, composed of xylose units linked by β-1,4-glycosidic bonds, are a key focus in this area nih.gov. These oligosaccharides, typically with a degree of polymerization from 2 to 10 xylose units, are resistant to hydrolysis by human digestive enzymes and gastric acids, allowing them to reach the lower intestine where they can be fermented by beneficial bacteria, notably Bifidobacterium and Lactobacillus species nih.govfishersci.fr.

Research indicates that XOS can promote the proliferation of these beneficial gut bacteria, contributing to a healthier gut microbiome nih.govfishersci.frfrontiersin.org. The fermentation of XOS by gut microbiota leads to the production of short-chain fatty acids (SCFAs), such as acetate, propionate, and butyrate, which are known to provide various health benefits, including improved gut health and reduced inflammation nih.govnih.govuni-freiburg.de. Studies have demonstrated that dietary supplementation with XOS can lead to increased levels of SCFAs in the gut nih.gov.

While XOS are the primary prebiotic agents, DL-Xylose itself is mentioned in the context of prebiotic supplements and supporting gut health. The production of XOS often involves the hydrolysis of xylan, a major component of hemicellulose in lignocellulosic biomass nih.gov. Efficient extraction methods for xylose from biomass are considered a key challenge for industries utilizing DL-Xylose. The presence of monosaccharide xylose in XOS preparations can potentially decrease the prebiotic effect of XOS, highlighting the importance of purification in production processes fishersci.fr.

Research continues to explore the specific mechanisms of action and optimal formulations of xylose-based prebiotics fishersci.fr. Studies have evaluated the prebiotic potential of hemicellulosic hydrolysates containing xylose and other monosaccharides, demonstrating selective proliferation of probiotic bacteria like Lactobacillus casei and Bacteroides fragilis nih.gov.

| Prebiotic Compound | Source/Composition | Key Beneficial Bacteria Stimulated | Fermentation Products |

| Xylooligosaccharides (XOS) | Oligomers of xylose (DP 2-10) from xylan hydrolysis | Bifidobacterium, Lactobacillus | Short-chain fatty acids (SCFAs) |

| DL-Xylose | Monosaccharide pentose | Beneficial gut bacteria | SCFAs |

Antiviral Drug Precursors

DL-Xylose and its stereoisomers, D-xylose and L-xylose, have garnered attention as starting materials and precursors in the synthesis of various pharmaceutical compounds, including antiviral drugs. The unique chemical structure of xylose allows for its modification and incorporation into diverse molecular scaffolds with potential therapeutic activities.

Research has explored the synthesis of novel nucleoside derivatives starting from xylose. For instance, new D-xylose derivatives have been synthesized and evaluated for their antimicrobial effects, showing promising antibacterial and antifungal activities, with implications for potential antiviral properties. Furthermore, novel D- and L-isodideoxynucleosides have been synthesized starting from D- and L-xylose and assessed for their antiviral activities against various viruses, including HIV-1, HSV-1, HSV-2, HBV, and HCMV.

Xylose has also been utilized in the synthesis of xylofuranosyl nucleoside phosphonates. These compounds, synthesized through multistep sequences starting from a common precursor derived from xylose, have demonstrated antiviral activity against RNA viruses such as measles virus (MeV) and enterovirus-68 (EV-68) in in vitro studies.

Beyond nucleoside analogs, D-xylose has been explored in the production of fengycin (B216660), a powerful cyclo-lipopeptide antibiotic with broad-spectrum antifungal and antiviral activities. Metabolic engineering approaches have been investigated to enhance the production of fengycin from D-xylose using microorganisms like Bacillus subtilis.

The enzyme D-xylose isomerase, primarily known for its role in converting D-xylose to D-xylulose, has also been shown to catalyze the epimerization of pentose sugars, including the conversion of L-arabinose to L-ribose. L-ribose, an unnatural enantiomer of D-ribose, holds significant potential as a precursor for the synthesis of antiviral and anticancer drugs. This enzymatic activity highlights another avenue through which xylose-related biochemical pathways intersect with the development of antiviral agents.

The use of xylose as a chiral synthon in the synthesis of complex antiviral molecules underscores its value in medicinal chemistry. Ongoing research aims to unlock the potential of rare sugars, including those derived from xylose, for creating drugs with improved efficacy and fewer side effects.

Advanced Analytical and Mechanistic Studies of Dl Xylose

Crystallization Behavior and Crystallographic Properties

The solid-state characteristics of DL-Xylose are of significant interest in various scientific and industrial applications. Understanding its crystallization is crucial for purification, formulation, and quality control.

Racemic Compounds vs. Conglomerates

DL-Xylose, a mixture of D-Xylose and L-Xylose enantiomers, crystallizes as a conglomerate. This means that during crystallization from a racemic solution, the D- and L-enantiomers segregate into separate crystals of pure D-Xylose and pure L-Xylose. This is in contrast to a racemic compound, where both enantiomers are present in equal amounts within the same crystal lattice. The conglomerate nature of DL-Xylose is significant as it allows for the potential separation of the enantiomers through preferential crystallization techniques.

Influence of Solvents and Additives on Crystal Habit

The external morphology, or habit, of D-xylose crystals is significantly influenced by the solvent system and the presence of additives. Molecular dynamics simulations have shown that the polarity of the solvent affects the hydrogen bonding interactions at the crystal surfaces, which in turn influences the crystal growth rates. For instance, solvents such as dimethyl sulfoxide (B87167) (DMSO), methanol, and dimethylformamide (DMF) exhibit varying diffusion coefficients on different crystal faces, leading to changes in crystal shape.

The addition of certain additives can also modify the crystal habit of D-xylose. With the exception of Tween 80, increasing the concentration of various other additives has been shown to be effective in reducing the aspect ratio of the crystals. This control over crystal habit is crucial for improving the physical properties of the crystalline product, such as flowability and dissolution rate.

X-ray Diffraction Studies

X-ray diffraction (XRD) is a powerful technique for elucidating the three-dimensional structure of crystalline solids. Single-crystal XRD studies have been conducted on both D-Xylose and L-Xylose, confirming their individual crystal structures. As expected for enantiomers, they crystallize in the same space group and have identical unit cell dimensions, with the only difference being their chirality.

| Parameter | D-Xylose | L-Xylose |

|---|---|---|

| Crystal System | Orthorhombic | Orthorhombic |

| Space Group | P212121 | P212121 |

| a (Å) | 9.176 | 9.176 |

| b (Å) | 14.013 | 14.013 |

| c (Å) | 4.834 | 4.834 |

| α (°) | 90 | 90 |

| β (°) | 90 | 90 |

| γ (°) | 90 | 90 |

| Volume (Å3) | 621.1 | 621.1 |

| Z | 4 | 4 |

| Calculated Density (g/cm3) | 1.606 | 1.606 |

Data sourced from Tyson et al. (2022)

Thermodynamic Parameters of Crystallization

The thermodynamic parameters of crystallization for DL-Xylose provide valuable insights into the stability and dissolution behavior of its solid forms. These parameters can be determined through various methods, including solubility studies and calorimetry.

The solubility of D-Xylose has been measured in different solvent systems, such as ethanol-water mixtures. From these solubility data, thermodynamic properties like the enthalpy (ΔHdiss) and entropy (ΔSdiss) of dissolution can be calculated. Calorimetric studies on α-D-xylose have provided precise values for its standard molar enthalpy of combustion (ΔcH°) and standard molar heat capacity (C°p,m).

| Thermodynamic Parameter | Value | Conditions | Method |

|---|---|---|---|

| Standard Molar Enthalpy of Combustion (ΔcH°) | -(2342.2 ± 0.8) kJ·mol-1 | T = 298.15 K, p = 0.1 MPa | Oxygen Bomb Calorimetry |

| Standard Molar Heat Capacity (C°p,m) | (178.1 ± 1.8) J·K-1·mol-1 | T = 298.15 K | Physical Property Measurement System (PPMS) |

| Enthalpy of Fusion (ΔfusH) | 28.2 kJ·mol-1 | T = 298.15 K (Corrected) | Differential Scanning Calorimetry (DSC) |

| Enthalpy of Dissolution (ΔHdiss) in 50:50 w/w Ethanol (B145695)/Water | 29.28 kJ·mol-1 | - | Solubility Measurement |

| Entropy of Dissolution (ΔSdiss) in 50:50 w/w Ethanol/Water | 0.068 J·mol-1·K-1 | - | Solubility Measurement |

Data for ΔcH° and C°p,m sourced from Ribeiro da Silva et al. Data for ΔfusH sourced from Ribeiro da Silva et al. and corrected to 298.15 K. Data for ΔHdiss and ΔSdiss sourced from Tyson et al. (2022)

Enzyme Kinetics and Mechanism Elucidation

The enzymatic conversion of xylose is a key process in various biotechnological applications. Xylose isomerase is the primary enzyme responsible for this transformation.

Xylose Isomerase Mechanism

Xylose isomerase (EC 5.3.1.5) catalyzes the reversible isomerization of D-xylose to D-xylulose. The catalytic mechanism of this enzyme has been extensively studied and is understood to proceed through a series of well-defined steps. The reaction is initiated by the binding of the cyclic form of D-xylose to the active site of the enzyme. This is followed by a ring-opening step to yield the linear aldose form. The key isomerization step then occurs via a hydride shift from the C2 carbon to the C1 carbon of the xylose molecule. This intramolecular rearrangement results in the formation of the ketose, D-xylulose. Finally, the linear D-xylulose undergoes ring closure to its cyclic form and is released from the enzyme. The active site of xylose isomerase typically contains two divalent metal cations, such as Mg2+ or Co2+, which are essential for catalytic activity.

The kinetic parameters, Michaelis constant (Km) and maximum reaction velocity (Vmax), for xylose isomerase vary depending on the source of the enzyme and the reaction conditions.

| Enzyme Source | Substrate | Km (mM) | Vmax (U/mg) | Temperature (°C) | pH |

|---|---|---|---|---|---|

| Escherichia coli | D-glucose | 0.82 | 0.108 (µmol/mg/min) | 50 | 7.0 |

| Streptomyces griseofuseus | D-glucose | 220 | 17.6 | - | - |

| Streptomyces olivochromogenes | D-glucose | 250 | 5.33 | - | - |

| Streptomyces sp. CH7 | D-glucose | 258 | 32.42 | - | - |

| Actinoplanes missouriensis | D-glucose | 230-290 | 33.9 | - | - |

Data sourced from various studies on xylose isomerase kinetics.

Influence of Anomeric Stereochemistry on Enzyme Inhibition

The stereochemistry of the anomeric carbon in xylose plays a crucial role in its interaction with enzymes, particularly in the context of enzyme inhibition. D-xylose isomerase, an enzyme that catalyzes the interconversion of D-xylose and D-xylulose, exhibits a notable specificity for the anomeric form of its substrate.

Crystal structure analyses of D-xylose isomerase complexed with deoxysugars have provided significant insights into this specificity. The active site of the enzyme is structured in such a way that it imposes steric restrictions. These restrictions prevent a β-pyranose form of the sugar from binding in the same manner as an α-pyranose.